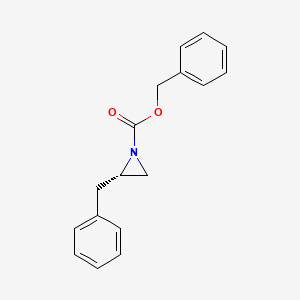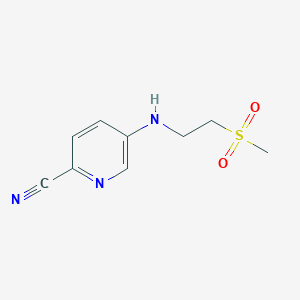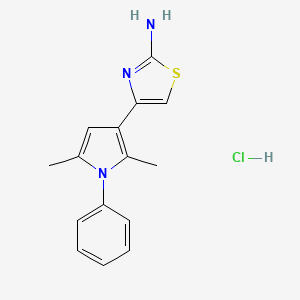
(S)-2-Benzylaziridine-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Benzylaziridine-carboxylate is a chiral aziridine derivative that has garnered interest in the field of organic chemistry due to its unique structural properties and potential applications. Aziridines are three-membered nitrogen-containing heterocycles that exhibit significant strain, making them highly reactive intermediates in various chemical reactions. The presence of the benzyl group and the carboxylate functionality in this compound further enhances its reactivity and potential utility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Benzylaziridine-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable aziridine precursor, often derived from amino acids or other nitrogen-containing compounds.
Cyclization: The precursor undergoes cyclization to form the aziridine ring. This step may involve the use of reagents such as sodium hydride or potassium tert-butoxide to facilitate the ring closure.
Benzylation: The aziridine intermediate is then benzylated using benzyl bromide or benzyl chloride in the presence of a base like sodium hydride.
Carboxylation: Finally, the benzylated aziridine is carboxylated using carbon dioxide or a suitable carboxylating agent to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Benzylaziridine-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring into amines or other reduced products.
Substitution: The benzyl group can be substituted with other functional groups through various substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Nucleophilic Substitution: Ring-opened products with various functional groups.
Oxidation: Oxaziridines or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Benzyl-substituted derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Benzylaziridine-carboxylate has several scientific research applications, including:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of (S)-2-Benzylaziridine-carboxylate involves its high reactivity due to the strained aziridine ring. The compound can act as an electrophile, readily undergoing nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the aziridine ring opens to form new bonds and functional groups. The benzyl group and carboxylate functionality further influence the compound’s reactivity and selectivity in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Benzylaziridine-carboxylate: The enantiomer of (S)-2-Benzylaziridine-carboxylate, with similar reactivity but different stereochemistry.
2-Phenylaziridine: Lacks the carboxylate group, resulting in different reactivity and applications.
2-Benzylaziridine:
Uniqueness
This compound is unique due to its combination of a chiral aziridine ring, benzyl group, and carboxylate functionality. This combination imparts distinct reactivity and selectivity, making it a valuable compound in synthetic chemistry and various research applications.
Propiedades
IUPAC Name |
benzyl (2S)-2-benzylaziridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(20-13-15-9-5-2-6-10-15)18-12-16(18)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-,18?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCNEIYNSIZFAY-ATNAJCNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-[(1S,2R)-2-(3,5-difluorophenoxy)cyclopentyl]acetamide](/img/structure/B2720409.png)
![1-(4-methylphenyl)-5-oxo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}pyrrolidine-3-carboxamide](/img/structure/B2720413.png)


![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-fluorophenyl)piperazine](/img/structure/B2720417.png)
![N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide](/img/structure/B2720418.png)

![1-(3-nitrophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2720423.png)






